![molecular formula C16H26N4O4 B13255597 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13255597.png)
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that features a piperidine ring, a triazole ring, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Triazole Ring: The triazole ring is formed via a cycloaddition reaction, often using azides and alkynes in the presence of a copper catalyst (CuAAC reaction).
Coupling of the Triazole and Piperidine Rings: The final step involves coupling the triazole and piperidine rings, typically through an amide bond formation using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the triazole ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders or infectious diseases.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or enhanced conductivity.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving the piperidine or triazole moieties.
Mechanism of Action
The mechanism of action of 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding or π-π interactions, while the piperidine ring can provide structural flexibility.
Comparison with Similar Compounds
Similar Compounds
- 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid
- 1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)piperidine-4-carboxylic acid ethyl ester
Uniqueness
1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the piperidine and triazole rings, which can confer distinct chemical and biological properties. The tert-butoxycarbonyl group provides protection during synthesis, allowing for selective reactions at other sites.
Properties
Molecular Formula |
C16H26N4O4 |
|---|---|
Molecular Weight |
338.40 g/mol |
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-5-propan-2-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C16H26N4O4/c1-10(2)13-12(14(21)22)17-18-20(13)11-6-8-19(9-7-11)15(23)24-16(3,4)5/h10-11H,6-9H2,1-5H3,(H,21,22) |
InChI Key |
XTEXKBUUICEWEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=NN1C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


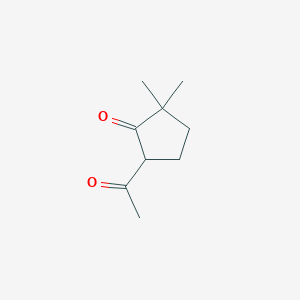

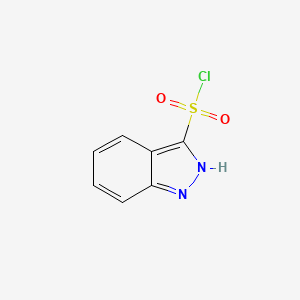
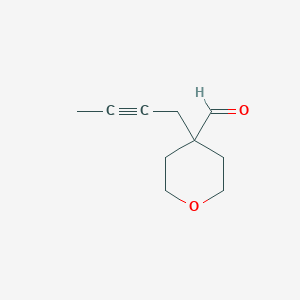
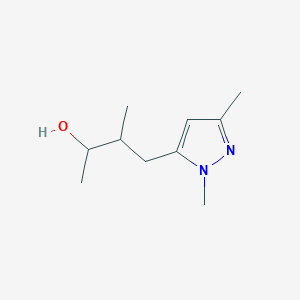
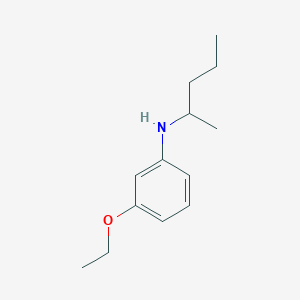

![1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-amine](/img/structure/B13255575.png)
![Methyl 5-methyl-2-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13255577.png)
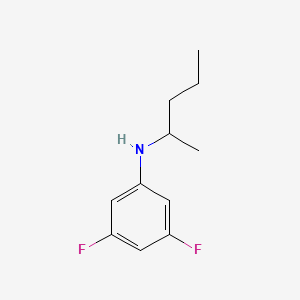
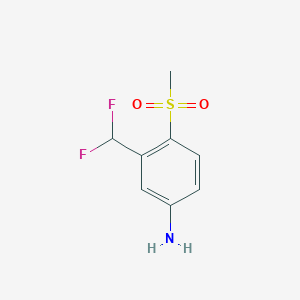
![4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13255604.png)
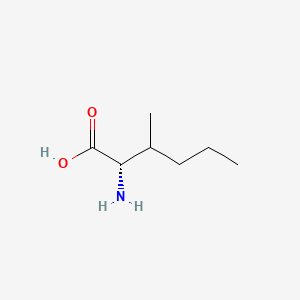
![2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxy-2-phenylpropanoic acid](/img/structure/B13255610.png)
